2-Chloro-1-(1-methyl-1H-imidazol-2-yl)ethanone

Description

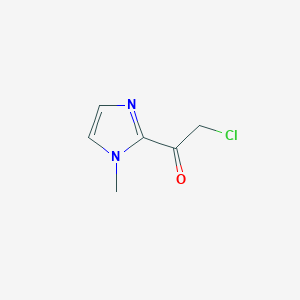

Chemical Structure and Properties: 2-Chloro-1-(1-methyl-1H-imidazol-2-yl)ethanone (CAS: 860772-72-1) consists of a 1-methylimidazole ring substituted at the 2-position with a chloroethanone group (CO-CH₂Cl). Its molecular formula is C₆H₇ClN₂O, with a molecular weight of 158.45 g/mol. The compound is characterized by its reactive α-chloroketone moiety, which facilitates nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis .

Safety and Handling:

Per Safety Data Sheets (SDS), the compound is classified as 100% pure and requires standard precautions for handling chlorinated organics, including use in well-ventilated areas and avoidance of direct contact .

Properties

IUPAC Name |

2-chloro-1-(1-methylimidazol-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O/c1-9-3-2-8-6(9)5(10)4-7/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLIMAEFXKFJJSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-(1-methyl-1H-imidazol-2-yl)ethanone typically involves the following steps:

Formation of 1-Methylimidazole: The starting material, 1-methylimidazole, can be synthesized through the reaction of glyoxal, formaldehyde, and ammonia under acidic conditions.

Chlorination: The 1-methylimidazole undergoes chlorination to introduce the chlorine atom at the desired position. This can be achieved using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

Ketone Formation: The final step involves the conversion of the chlorinated intermediate to the corresponding ketone using oxidizing agents like potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂).

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-1-(1-methyl-1H-imidazol-2-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄), chromyl chloride (CrO₂Cl₂)

Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a catalyst

Substitution: Sodium hydroxide (NaOH), ammonia (NH₃)

Major Products Formed:

Carboxylic Acids: From oxidation reactions

Amines: From reduction reactions

Hydroxylated or Aminated Derivatives: From substitution reactions

Scientific Research Applications

Synthetic Routes

The synthesis of 2-Chloro-1-(1-methyl-1H-imidazol-2-yl)ethanone typically involves several steps:

- Formation of 1-Methylimidazole:

- Starting material: Glyoxal, formaldehyde, and ammonia under acidic conditions.

- Chlorination:

- Reagents: Thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) introduce the chlorine atom.

- Ketone Formation:

- Oxidizing agents like potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) convert the chlorinated intermediate to the ketone.

Biochemical Applications

This compound plays a crucial role in various biochemical reactions:

- Enzyme Interactions: It interacts with cytochrome P450 enzymes, influencing metabolic pathways through covalent and non-covalent interactions.

- Cellular Effects: The compound has been shown to inhibit the proliferation of cancer cell lines by inducing apoptosis and altering gene expression related to cell growth and differentiation.

Scientific Research Applications

The compound's applications span multiple disciplines:

Chemistry

- Intermediate in Synthesis: It serves as a precursor for synthesizing various organic compounds, including pharmaceuticals and agrochemicals.

Biology

- Biological Activity Studies: Research indicates that derivatives of this compound exhibit antimicrobial, antifungal, and anticancer properties.

Medicine

- Drug Development: It is utilized in developing new drugs targeting infectious diseases and cancer due to its ability to modulate cellular processes.

Industry

- Production of Industrial Chemicals: The compound is used in manufacturing dyes, pigments, and other chemicals.

Case Studies

Several studies have highlighted the efficacy of this compound in various applications:

-

Anticancer Activity:

- A study demonstrated that this compound effectively inhibited tumor growth in specific cancer cell lines through apoptosis induction.

-

Antimicrobial Properties:

- Research indicated that derivatives exhibited significant antimicrobial activity against various pathogens, suggesting potential use in developing new antibiotics.

-

Pharmaceutical Development:

- The compound has been explored as a lead structure in drug discovery programs targeting metabolic disorders due to its interaction with key enzymes involved in metabolism.

Mechanism of Action

The mechanism by which 2-Chloro-1-(1-methyl-1H-imidazol-2-yl)ethanone exerts its effects depends on its specific application. For example, in antimicrobial applications, the compound may inhibit bacterial growth by interfering with cell wall synthesis or protein function. The molecular targets and pathways involved can vary, but often include enzymes or receptors critical to the survival of the microorganism.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Substituent Variations on Heterocyclic Cores

Tetrazole Derivatives

Example: 2-Chloro-1-(1-aryl-1H-tetrazol-5-yl)ethanone (Compounds 15–21, CAS varies)

- Structure: Features a tetrazole ring (N-rich heterocycle) substituted with an aryl group and a chloroethanone chain.

- Synthesis : Prepared via reaction of aryl tetrazoles with chloroacetyl chloride, followed by piperidine coupling .

- Key Differences :

Benzimidazole Derivatives

Example: 2-(2-Chloro-1H-benzimidazol-1-yl)-1-phenylethanone (CAS: 23085-45-2)

- Structure : Benzimidazole core fused with a benzene ring, substituted with phenyl and chloro groups.

- Applications: Explored in medicinal chemistry for kinase inhibition or antimicrobial activity .

Functional Group Modifications

Oxime Derivatives

Example: (Z)-1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone oxime (Sertaconazole precursor)

- Structure: Dichlorophenyl group and oxime (-NOH) substituent on the ethanone chain.

- Synthesis: Derived via tetrakis(dimethylamino)ethylene (TDAE) methodology .

- Applications: Antifungal agents (e.g., Sertaconazole, CAS: 99592-32-2) with enhanced activity against Candida spp. .

Halogenation and Positional Isomerism

Example : 1-(2-Chloro-1-methyl-1H-imidazol-5-yl)ethan-1-one (CAS: 2026010-61-5)

- Structure: Chlorine at the 2-position of the imidazole ring, ethanone at position 4.

- Key Differences :

Aromatic and Bulky Substituents

Example: 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone

Comparative Data Table

Key Findings and Implications

- Reactivity : The α-chloroketone group in the target compound enables versatile derivatization (e.g., nucleophilic substitution), while tetrazole and oxime derivatives offer unique bioactivity profiles.

- Biological Activity : Bulky aromatic substituents (e.g., dichlorophenyl) enhance antifungal properties, as seen in sertaconazole .

- Structural Insights : Chlorine placement on the heterocycle (imidazole vs. benzimidazole) significantly alters electronic properties and solubility.

Biological Activity

Overview

2-Chloro-1-(1-methyl-1H-imidazol-2-yl)ethanone is a synthetic compound belonging to the class of imidazole derivatives, characterized by its unique molecular structure that includes a chlorine atom and a methyl group attached to the imidazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial, antifungal, and anticancer research.

- IUPAC Name : 2-chloro-1-(1-methylimidazol-2-yl)ethanone

- Molecular Formula : C₆H₇ClN₂O

- CAS Number : 860772-72-1

- Molecular Weight : 160.58 g/mol

Biochemical Interactions

The biological activity of this compound is primarily attributed to its interactions with various biomolecules:

Enzyme Interactions

This compound has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The interactions can lead to the formation of covalent bonds or non-covalent interactions, such as hydrogen bonding and van der Waals forces, influencing metabolic pathways significantly.

Cellular Effects

Research indicates that this compound can inhibit the proliferation of certain cancer cell lines by:

- Inducing apoptosis (programmed cell death).

- Modulating cell signaling pathways.

For instance, studies have demonstrated its effectiveness against various cancer cell lines by disrupting the cell cycle and altering gene expression related to cell growth and differentiation .

Anticancer Activity

A significant focus has been on the anticancer properties of this compound. In vitro studies have shown that it can inhibit cell growth in breast cancer (MDA-MB-231) and other cancer cell lines. The mechanism involves:

Antimicrobial Properties

The compound also exhibits antimicrobial activity against both gram-positive and gram-negative bacteria. In a study assessing various derivatives, it was found that modifications in the imidazole structure could enhance antibacterial efficacy .

Case Study 1: Anticancer Efficacy

In a comparative study, this compound was tested against several cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 μM, with morphological changes consistent with apoptosis observed under microscopy. The compound's ability to enhance caspase activity further confirmed its role as an apoptosis inducer .

Case Study 2: Antimicrobial Activity

Another study evaluated the antibacterial effects of this compound against Staphylococcus aureus and Escherichia coli using the cup plate method. The results showed effective inhibition zones, suggesting potential as an antibacterial agent. Further modifications to the compound's structure were proposed to enhance its efficacy against resistant strains .

Comparison with Related Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-Methylimidazole | Image | Moderate antimicrobial activity |

| 2-Chloroimidazole | Image | Antifungal properties |

| 2-Chloro-1-(2-methyl-benzimidazolyl)ethanone | Image | Strong anticancer activity |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Chloro-1-(1-methyl-1H-imidazol-2-yl)ethanone, and how can reaction efficiency be maximized?

- Methodological Answer : The compound is synthesized via nucleophilic substitution. A mixture of 1-methyl-1H-imidazole and chloroacetyl chloride (1:1 molar ratio) in dioxane is refluxed at 80°C for 6 hours with anhydrous potassium carbonate as a catalyst. Post-reaction, the mixture is cooled, filtered to remove inorganic residues, and precipitated in ice-cold water. Recrystallization in ethanol yields pure product (purity >95%) . Key parameters:

- Catalyst : K₂CO₃ ensures deprotonation of the imidazole nitrogen.

- Solvent : Dioxane provides optimal polarity for nucleophilic attack.

- Purification : Ethanol recrystallization removes unreacted starting materials.

Q. How can structural integrity be confirmed post-synthesis?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- ¹H NMR (CDCl₃): Peaks at δ 4.1 ppm (s, 2H, -CH₂Cl) and δ 7.0–8.1 ppm (m, 3H, imidazole protons) confirm the backbone .

- IR : A carbonyl stretch at ~1649 cm⁻¹ and absence of -NH stretches (if present in precursors) validate acylation .

- HPLC : Use a C18 column with acetonitrile/water (70:30) to assess purity (>98% by area normalization) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during derivative characterization?

- Methodological Answer : Contradictions (e.g., unexpected δ shifts in NMR) may arise from solvent polarity, tautomerism, or impurities. Strategies:

- Variable Temperature NMR : Probe tautomeric equilibria (e.g., imidazole ring proton exchange) by acquiring spectra at 25°C and 60°C .

- 2D-COSY/HMBC : Assign ambiguous peaks by correlating protons and carbons (e.g., confirming coupling between -CH₂Cl and carbonyl) .

- Mass Spectrometry (HRMS) : Rule out impurities by matching exact mass (<5 ppm error) to theoretical values .

Q. What strategies enhance enantiomeric purity in chiral derivatives of this compound?

- Methodological Answer : For derivatives like α-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol:

- Biocatalysis : Use Rhodococcus sp. whole-cell catalysts to achieve >95% enantiomeric excess (ee) via ketone reductase activity .

- Chiral Chromatography : Employ cellulose tris(3,5-dimethylphenylcarbamate) columns with hexane/2-propanol (90:10) for baseline separation .

- Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with (+)-dibenzoyltartaric acid and recrystallize .

Q. How to design in vitro models for evaluating pharmacological activity of derivatives?

- Methodological Answer :

-

Antimicrobial Assays : Use agar diffusion against Candida albicans (MIC ≤ 25 µg/mL) and Escherichia coli (MIC ≤ 50 µg/mL) with clotrimazole/ciprofloxacin as controls .

-

Anti-Inflammatory Testing : Measure carrageenan-induced paw edema in Wistar rats (oral dose: 100 mg/kg). Calculate inhibition via:

where $ V $ = paw volume post-3 hours <span data-key="37" class="reference-num" data-pages="undefined">19</span>.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.